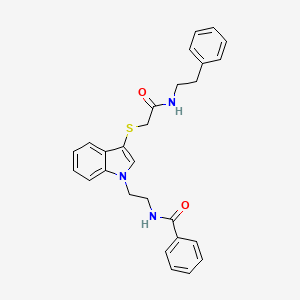![molecular formula C16H14FN5O4S B2518473 N-((1-(4-フルオロフェニル)-1H-テトラゾール-5-イル)メチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド CAS No. 941875-23-6](/img/structure/B2518473.png)
N-((1-(4-フルオロフェニル)-1H-テトラゾール-5-イル)メチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with a complex structure that has garnered interest for its potential applications across various scientific fields. Its molecular composition combines a tetrazole ring, a fluorophenyl group, a dihydrobenzo dioxine moiety, and a sulfonamide functional group, contributing to its unique chemical and physical properties.
科学的研究の応用
This compound has shown potential in several research areas:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Studied for potential therapeutic effects, particularly in enzyme inhibition.
Industry: : Utilized in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of its key intermediates:
1-(4-fluorophenyl)-1H-tetrazole-5-methanol: : This can be synthesized via a cycloaddition reaction between 4-fluorophenyl isocyanate and sodium azide.
2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride: : Prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid.
These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. The reactions typically require solvents such as acetonitrile or dichloromethane, and the use of bases like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, efficient and scalable synthetic routes are crucial:
Batch synthesis: : Employing high-yielding steps with minimal purification needs.
Flow chemistry: : Utilizing continuous flow reactors to enhance reaction control and scalability.
化学反応の分析
This compound undergoes various chemical reactions due to its functional groups:
Oxidation: : The sulfonamide group can undergo oxidation to form sulfonic acid derivatives.
Reduction: : The tetrazole ring can be reduced under specific conditions, affecting its electronic properties.
Substitution: : The fluorophenyl and dihydrobenzo dioxine moieties are prone to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reductions. Substitution reactions often require catalysts like palladium or bases like sodium hydride.
Major Products
Oxidation products: : Sulfonic acid derivatives.
Reduction products: : Reduced tetrazole intermediates.
Substitution products: : Varied substituted phenyl and dioxine compounds.
作用機序
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors. Its tetrazole ring can mimic carboxylate groups, making it a potential inhibitor for enzymes that recognize such structures. The fluorophenyl group contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
N-(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
These comparisons highlight the distinct functional groups that impart unique properties and applications.
Hope that met the mark. Anything else I can pull together for you?
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O4S/c17-11-1-3-12(4-2-11)22-16(19-20-21-22)10-18-27(23,24)13-5-6-14-15(9-13)26-8-7-25-14/h1-6,9,18H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFSPGWXEDENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B2518393.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2518395.png)
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)




![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

